2-(1H-indol-3-ylsulfanyl)aniline
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Overview
Description
2-(1H-indol-3-ylsulfanyl)aniline is an organic compound with the molecular formula C14H12N2S. It is a derivative of indole, a heterocyclic aromatic organic compound, and aniline, an aromatic amine. This compound is known for its unique structure, which combines the indole ring with a sulfanyl group attached to an aniline moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-ylsulfanyl)aniline typically involves the reaction of indole-3-thiol with 2-chloroaniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-ylsulfanyl)aniline undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-(1H-indol-3-ylsulfanyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-ylsulfanyl)aniline involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-indol-3-ylthio)aniline
- 2-(1H-indol-3-ylsulfanyl)-phenylamine
- 2-indol-3-ylthiophenylamine
Uniqueness
2-(1H-indol-3-ylsulfanyl)aniline is unique due to its specific combination of the indole ring and the sulfanyl group attached to an aniline moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
32884-72-3 |
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Molecular Formula |
C14H12N2S |
Molecular Weight |
240.33 g/mol |
IUPAC Name |
2-(1H-indol-3-ylsulfanyl)aniline |
InChI |
InChI=1S/C14H12N2S/c15-11-6-2-4-8-13(11)17-14-9-16-12-7-3-1-5-10(12)14/h1-9,16H,15H2 |
InChI Key |
PEQZTTVBRREURO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)SC3=CC=CC=C3N |
solubility |
27.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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